mercaptoundecahydrododecaborate
CAS No.: 12294-22-3
Cat. No.: VC0078474
Molecular Formula: B12H12S
Molecular Weight: 173.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12294-22-3 |
|---|---|
| Molecular Formula | B12H12S |
| Molecular Weight | 173.87 |
Introduction
Chemical Structure and Nomenclature
Mercaptoundecahydrododecaborate consists of a closo-dodecaborate anion (B₁₂H₁₁) linked to a sulfhydryl group (SH). The sodium salt form (Na₂B₁₂H₁₁SH) is water-soluble, with a molecular weight of 210 g/mol . Alternative nomenclature includes borocaptate sodium, sulfhydryl boron hydride, and mercaptoundecahydrododecaborate, dicesium salt . Its CAS registry numbers are 12294-22-3 (parent compound) and 12448-23-6 (disodium salt) .
Synthesis and Chemical Derivatives
Core Synthesis Methods
Mercaptoundecahydrododecaborate is synthesized via controlled alkylation or acylation reactions. Key pathways include:
-
Primary alkylation: Reacting the sulfhydryl group with primary alkyl halides yields S,S-bis-substituted sulfonium salts, which act as poor alkylating agents .
-
Secondary alkylation: Monoalkylation with secondary halides produces thioethers (e.g., cyanoethyl derivatives) .
-
Selective dealkylation: Treatment with tetramethylammonium hydroxide removes one substituent from unsymmetrical sulfonium salts, generating thioethers .
Functionalization for Targeted Delivery
Lipopeptide conjugates enhance cellular uptake. For example, compound 5a (a palmitoylated lipopeptide linked to BSH) achieved 10-fold higher boron accumulation in glioblastoma cells compared to unconjugated BSH . Disulfide linkers further optimize intracellular retention, as demonstrated by compound 14 with a piperazine spacer .
Pharmacokinetics and Tissue Distribution
Blood-Brain Barrier and Tumor Selectivity
| Time Post-Infusion (h) | Tumor-to-Blood Ratio |
|---|---|
| 12 | 11.5:1 |
| 24 | 18.5:1 |
| 36 | 24.4:1 |
Data from alpha-autoradiography studies in rat models .
Clearance Pathways
The compound is cleared via renal excretion, with minimal hepatic metabolism. Its clearance rate aligns with serum albumin turnover, ensuring prolonged tumor exposure .
Boron Neutron Capture Therapy (BNCT) Applications
BNCT leverages the compound’s boron content to induce localized radiation damage in tumors. Upon neutron irradiation, boron captures neutrons to produce alpha particles and lithium nuclei, which destroy cancer cells while sparing healthy tissue.
Clinical Relevance
-
Glioblastoma: Achieves sufficient boron concentrations (>10 µg ¹⁰B/g tumor) for neutron therapy .
-
Melanoma: Preclinical studies demonstrate enhanced radiosensitization when combined with lipopeptide carriers .
Drug Delivery Innovations
Lipopeptide-Conjugated Systems
Lipopeptide vehicles improve membrane permeability and boron retention:
| Compound | Lipid Moiety | Peptide Sequence | Intracellular Boron (vs. BSH) |
|---|---|---|---|
| 5a | Palmitoyl | PAR1-derived 13-mer | 10x higher |
| 14 | Palmitoyl | PAR1-derived 13-mer + piperazine linker | Comparable to 5a |
Radiosensitizing Effects
Compound 5a and 14 exhibit stronger cytotoxicity in T98G glioblastoma cells under neutron irradiation than free BSH, attributed to higher intracellular boron concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume